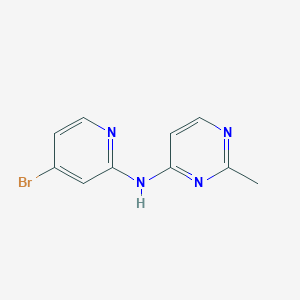

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine, also known by its chemical formula C6H6BrNO , is a synthetic organic compound. It belongs to the class of pyrimidine derivatives and contains a bromopyridine moiety. The compound’s molecular weight is approximately 188.02 g/mol .

Molecular Structure Analysis

H | N / \ C C \ / N-B | C / \ H H Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Novel Derivative Synthesis

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine serves as a precursor in the synthesis of various derivative compounds with potential applications in scientific research. For instance, its utilization in the formation of thiazolo[4,5-d]pyrimidine derivatives highlights its role in creating compounds that could be explored for diverse biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Suzuki Cross-Coupling Reaction

The compound is also pivotal in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. This process not only yields a variety of pyridine derivatives but also enables a deeper exploration of their quantum mechanical properties and biological activities. For example, certain derivatives exhibit significant anti-thrombolytic and biofilm inhibition activities, showcasing the compound's utility in developing potential therapeutic agents (Ahmad et al., 2017).

Structural Characterization

Structural characterization studies of polymorphs derived from similar compounds have provided insights into the molecular arrangements and potential pharmaceutical applications of these derivatives. Such studies help in understanding the compound's versatility in forming different crystalline structures with unique properties (Böck et al., 2020).

Amination Reactions

Research on the amination of dibromopyridines, including compounds structurally related to this compound, has furthered the understanding of reaction mechanisms and the synthesis of diaminopyridines. These studies are crucial for developing synthetic pathways for new compounds with potential applications in material science and pharmaceuticals (Streef & Hertog, 2010).

Mechanistic Studies

Investigations into the reaction mechanisms involving the compound and its derivatives have shed light on the processes such as the SN(ANRORC)-mechanism. These studies not only contribute to the theoretical knowledge of organic chemistry but also aid in the refinement of synthetic methodologies for developing new chemical entities (Kroon & Plas, 2010).

Safety and Hazards

- Hazard Statements : The compound poses risks associated with ingestion (H302), skin irritation (H315), eye irritation (H319), inhalation (H332), and respiratory irritation (H335) .

- Precautionary Measures : Proper protective equipment (P280) and first aid measures (P305+P351+P338, P310) should be followed during handling .

- Storage : Store N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine in a dark place, sealed, and at room temperature .

Propriétés

IUPAC Name |

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4/c1-7-12-5-3-9(14-7)15-10-6-8(11)2-4-13-10/h2-6H,1H3,(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZIGIOBNXDFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2=NC=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2781383.png)

![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)

![1-(4-Thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2781391.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)

![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)

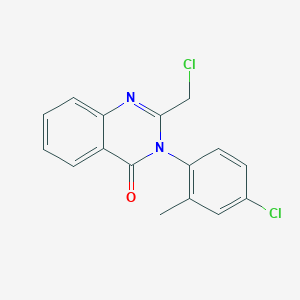

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)

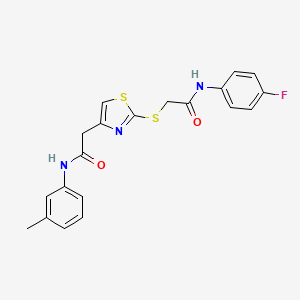

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2781403.png)